molecular formula C16H18N2O4S B5393870 N-[3-[(2-methoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide

N-[3-[(2-methoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide

Cat. No.: B5393870
M. Wt: 334.4 g/mol
InChI Key: HUHMNKPPZQWWEU-UHFFFAOYSA-N
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Description

N-[3-[(2-methoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfonylamino group attached to a phenyl ring, which is further connected to an acetamide group

Properties

IUPAC Name

N-[3-[(2-methoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-7-8-15(22-3)16(9-11)23(20,21)18-14-6-4-5-13(10-14)17-12(2)19/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHMNKPPZQWWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(2-methoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide typically involves the reaction of 2-methoxy-5-methylphenylamine with acetic anhydride in the presence of a sulfonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2-methoxy-5-methylphenylamine, acetic anhydride, sulfonylating agent.

    Reaction Conditions: The reaction is conducted at a temperature range of 50-70°C, with continuous stirring for several hours.

    Purification: The product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may include additional steps such as solvent recovery and recycling to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2-methoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a catalyst for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfinyl derivatives, sulfhydryl derivatives.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

N-[3-[(2-methoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonylamino group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-[(2-methoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of the target’s activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)acetamide
  • N-(3-methylphenyl)acetamide
  • N-(2-methoxy-5-methylphenyl)acetamide

Uniqueness

N-[3-[(2-methoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide stands out due to the presence of both a sulfonylamino group and an acetamide group, which confer unique reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable target for research and development.

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